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Compound of Interest

Compound Name:
4-(Aminomethyl)phenol

hydrochloride

CAS No.: 1004-23-5

Cat. No.: B1256928

Get Quote

A Technical Guide for Structural Validation and
Quality Control
Executive Summary
4-(Aminomethyl)phenol hydrochloride (CAS: 1005-02-3), often referred to as 4-

hydroxybenzylamine HCl, serves as a critical tyrosinase substrate and a versatile building block

in the synthesis of functionalized polymers and pharmaceutical intermediates.

This guide moves beyond basic spectral listing. It provides a causal analysis of the

spectroscopic signatures (NMR, IR, MS), linking molecular structure to observed data. It

establishes a self-validating protocol for researchers to confirm identity and purity, specifically

addressing the challenges of analyzing hygroscopic hydrochloride salts.

Part 1: Chemical Identity & Structural Logic
Before interpreting spectra, one must understand the electronic environment. The molecule

consists of a phenol ring (electron-rich) and an ammonium tail (electron-poor), creating a
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"push-pull" electronic system that distinctively affects chemical shifts.

Table 1: Chemical Identity

Property Specification

IUPAC Name 4-(Aminomethyl)phenol hydrochloride

Common Name 4-Hydroxybenzylamine HCl

Formula C₇H₁₀ClNO

MW 159.61 g/mol

Exact Mass (Cation) 123.0684 (Free base cation)

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents. |

Structural Visualization
The following diagram illustrates the connectivity and the specific proton/carbon environments

referenced in the spectral analysis.
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Figure 1: Structural connectivity and electronic influence zones. The ammonium group exerts

an inductive withdrawing effect, deshielding the benzylic protons, while the phenolic hydroxyl
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shields the aromatic ring protons.

Part 2: Sample Preparation & Handling
The Integrity Check: Hydrochloride salts are frequently hygroscopic. Excess water in the

sample introduces a broad signal in Proton NMR (~3.3 ppm in DMSO-d6) that can obscure the

benzylic methylene signal or facilitate rapid proton exchange, collapsing the ammonium triplet

into a singlet.

Protocol 1: Anhydrous Sample Preparation for NMR

Desiccation: Dry the substance in a vacuum desiccator over

for 4 hours prior to analysis. Reason: Removes surface water to prevent H-D exchange.

Solvent Choice: Use DMSO-d6 (Dimethyl sulfoxide-d6).

Why? D2O causes immediate exchange of labile protons (-OH and -NH3+), making them

invisible. DMSO-d6 preserves these signals, allowing for full structural confirmation.

Concentration: Prepare a solution of 10-15 mg in 0.6 mL solvent. Reason: Optimal signal-to-

noise ratio without causing viscosity broadening.

Part 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy
3.1 1H NMR (Proton NMR)
Solvent: DMSO-d6 | Frequency: 400 MHz

The spectrum is characterized by an AA'BB' aromatic system and distinct exchangeable

protons.

Table 2: 1H NMR Assignment | Shift (

ppm) | Multiplicity | Integration | Assignment | Structural Insight | | :--- | :--- | :--- | :--- | :--- | | 9.55
| Singlet (s) | 1H | Ar-OH | Phenolic proton. Sharpness indicates dry sample; broadening
indicates water. | | 8.05 | Broad (br s) | 3H | -NH₃⁺ | Ammonium protons. Deshielded by positive
charge. | | 7.25 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (meta to OH) | Deshielded relative to ortho
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protons due to distance from OH donor. | | 6.78 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (ortho to OH)
| Shielded by the electron-donating oxygen lone pairs (resonance). | | 3.85 | Singlet/Quartet |
2H | Ar-CH₂-N | Benzylic methylene. Often couples with NH3+ if sample is ultra-dry (appearing
as a quartet). |

Diagnostic Logic:

The AA'BB' Pattern: The two doublets in the aromatic region (7.25 and 6.78 ppm) confirm the

para-substitution pattern. If this were meta or ortho, the splitting would be more complex

(singlets/triplets).

Stoichiometry Check: Integration of the aromatic region (4H total) vs. the methylene (2H)

must be 2:1. Deviation suggests impurities.

3.2 13C NMR (Carbon NMR)
Solvent: DMSO-d6 | Frequency: 100 MHz

Table 3: 13C NMR Assignment | Shift (

ppm) | Assignment | Analysis | | :--- | :--- | :--- | | 157.8 | C-OH (C4) | Highly deshielded ipso-
carbon attached to Oxygen. | | 130.5 | C-CH2 (C1) | Aromatic carbon attached to the methylene
group. | | 124.5 | Ar-C (C2, C6) | Meta to OH. | | 115.6 | Ar-C (C3, C5) | Ortho to OH (shielded
by resonance). | | 42.1 | -CH₂- | Benzylic carbon. Shifted by adjacent Nitrogen. |

Part 4: Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum of the hydrochloride salt is dominated by the ammonium group, which differs

significantly from the free amine.

Table 4: Key IR Vibrational Modes
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

2800 - 3300 O-H & N-H stretch

Broad/Overlapping. The
ammonium salt creates a
wide "mountain" of peaks
here, obscuring the sharp
phenol OH.

~2600 N-H combination bands
"Amine Salt" bands. Specific to

the HCl salt form.

1615, 1515 C=C Aromatic Ring
Skeletal vibrations confirming

the benzene ring.

1240 C-O Stretch
Phenolic C-O bond. Strong

intensity.

| 830 | C-H Bending (oop) | Para-substitution signature. A strong band indicating two adjacent

hydrogens on the ring. |

Part 5: Mass Spectrometry (MS)
Method: ESI-MS (Electrospray Ionization) in Positive Mode.

Because the molecule is a salt, it is pre-ionized. In solution, the HCl dissociates, leaving the

protonated cation

(relative to free base) or

.

Table 5: MS Fragmentation Data

m/z (Mass-to-Charge) Ion Identity Mechanism

| 124.1 |

| Molecular Ion. Corresponds to the protonated free base (C₇H₁₀NO⁺). | | 107.0 |
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| Base Peak (often). Loss of ammonia (17 Da) to form the hydroxybenzyl cation (tropylium-like
resonance). | | 77.0 |

| Phenyl cation (further fragmentation). |

Self-Validating Workflow: If the mass spectrum shows a peak at 159/161 (ratio 3:1), you are

observing the intact salt adduct or contamination in negative mode. In positive ESI, you must

see 124.1. If you see 123, you are likely looking at the radical cation from EI (Electron Impact),

not ESI.

Part 6: Integrated Analytical Workflow
The following flowchart describes the logical progression for validating a batch of 4-

(Aminomethyl)phenol HCl.
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Figure 2: Quality Control Decision Tree. This workflow prioritizes NMR for structural

connectivity and MS for molecular weight confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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